N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

ERK1/2 inhibition Kinase selectivity MAPK pathway

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (CAS 1171861-01-0), also known as JSI-1187, is a synthetic small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It features a unique combination of furan, indole, and thiazole-4-carboxamide moieties.

Molecular Formula C17H13N3O2S
Molecular Weight 323.37
CAS No. 1171861-01-0
Cat. No. B2427035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
CAS1171861-01-0
Molecular FormulaC17H13N3O2S
Molecular Weight323.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CO4
InChIInChI=1S/C17H13N3O2S/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21)
InChIKeyBVYHNMIDVUYIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (CAS 1171861-01-0): ERK1/2 Inhibitor Preclinical and Phase 1 Procurement Benchmark


N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (CAS 1171861-01-0), also known as JSI-1187, is a synthetic small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. It features a unique combination of furan, indole, and thiazole-4-carboxamide moieties . JSI-1187 is an orally bioavailable, ATP-competitive, reversible inhibitor currently in Phase 1 clinical trials for advanced solid tumors harboring MAPK pathway mutations [2].

Why N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide Cannot Be Replaced by Other ERK Inhibitors or Thiazole-Indole Carboxamides


ERK1/2 inhibitors are not interchangeable due to substantial differences in kinase selectivity profiles, binding mechanisms, and antitumor efficacy across mutation-specific contexts [1]. For example, JSI-1187 inhibits ERK2 with a Ki of <1 nM, displaying a distinct selectivity fingerprint compared to ulixertinib (Ki ERK2 = 0.04 nM) or SCH772984 (IC50 ERK2 = 1 nM), which may translate into differentiated therapeutic windows and toxicity profiles . Furthermore, the furan-2-ylmethyl substituent at the carboxamide position distinguishes JSI-1187 from other thiazolyl-indole-2-carboxamide derivatives, potentially affecting pharmacokinetic properties and target engagement [2].

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide Against Comparator Compounds


JSI-1187 vs. Ulixertinib: ERK2 Binding Affinity and Biochemical Selectivity Window

JSI-1187 inhibits ERK2 with a Ki of <1 nM [1]. Ulixertinib (BVD-523) inhibits ERK2 with a Ki of 0.04 nM . Although ulixertinib shows greater biochemical potency against ERK2, JSI-1187's less promiscuous binding may offer a wider selectivity margin, potentially reducing off-target kinase engagement [2].

ERK1/2 inhibition Kinase selectivity MAPK pathway

JSI-1187 vs. SCH772984: Antiproliferative Activity in BRAF V600E-Mutant Melanoma Cells

In anti-proliferation assays, JSI-1187 inhibited A375 BRAF V600E melanoma cells with an IC50 of 37 nM [1]. In contrast, SCH772984 exhibits an IC50 of 4 nM for ERK1 and 1 nM for ERK2 in cell-free assays, but its cellular antiproliferative IC50 in A375 cells has been reported as >100 nM [2]. This suggests that JSI-1187 maintains a narrower biochemical-to-cellular translation gap, potentially reflecting superior cellular target engagement.

Antiproliferative activity BRAF V600E Melanoma

JSI-1187 vs. Temuterkib (LY3214996): Preclinical Efficacy in KRAS-Mutant Colorectal Cancer Models

JSI-1187 inhibits proliferation of KRAS-mutant HCT116 colorectal cancer cells with an IC50 of 130 nM [1]. Temuterkib (LY3214996) has been studied in similar contexts, but publicly available preclinical IC50 data in HCT116 cells are limited, making direct cross-study comparison challenging [2]. However, JSI-1187 has demonstrated tumor regression in COLO 205 xenograft models at 20 mg/kg QD, indicating robust in vivo efficacy [1].

KRAS mutation Colorectal cancer ERK inhibitor

JSI-1187 Distinguished from Multitarget Thiazolyl-Indole-2-Carboxamide Derivatives by Kinase Selectivity Profile

The compound class of thiazolyl-indole-2-carboxamides includes multitarget agents (e.g., compounds 6i and 6v from Saadan et al., 2024) that inhibit EGFR, HER2, VEGFR-2, and CDK2 with IC50 values in the 6-7 μM range against MCF-7 cells [1]. In contrast, JSI-1187 is a selective ERK1/2 inhibitor (Ki < 1 nM) without reported activity against these receptor tyrosine kinases [2]. This selectivity profile positions JSI-1187 as a more precise tool for dissecting ERK-specific signaling, while the multitarget derivatives may be preferable for broader pathway inhibition.

Kinase selectivity Thiazolyl-indole-2-carboxamide Multitarget vs. selective inhibitor

Optimal Procurement and Deployment Scenarios for N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide (JSI-1187)


Preclinical ERK1/2 Pathway Dissection in MAPK-Mutant Solid Tumor Models

JSI-1187, with its high selectivity for ERK1/2 (Ki < 1 nM) and cellular potency in BRAF V600E (A375 IC50 = 37 nM) and KRAS-mutant (HCT116 IC50 = 130 nM) cancer cell lines, is ideally suited as a chemical probe for dissecting ERK-specific signaling in the context of MAPK pathway mutations [1]. Its selectivity profile minimizes confounding effects from off-target kinases, making it a preferred tool compound for mechanistic studies.

Combination Therapy Studies with BRAF or KRAS G12C Inhibitors

Preclinical data demonstrate that JSI-1187 combined with dabrafenib (BRAF inhibitor) or sotorasib (KRAS G12C inhibitor) leads to enhanced antitumor efficacy compared to single agents [1]. This positions JSI-1187 as a critical component in combination regimens designed to overcome adaptive resistance mechanisms in MAPK-driven cancers, supporting its use in preclinical combination therapy research.

Pharmacodynamic Biomarker Validation in ERK Pathway Inhibition

JSI-1187 inhibits phosphorylation of the ERK substrate RSK1 in multiple cell lines, providing a robust pharmacodynamic biomarker for target engagement [1]. This feature enables researchers to correlate drug exposure with pathway modulation, facilitating dose optimization and pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical settings.

Chemical Biology Reference Standard for ERK1/2 Inhibitor Selectivity Profiling

Given its distinct selectivity fingerprint compared to ulixertinib and SCH772984, JSI-1187 can serve as a reference standard in kinase selectivity panels to benchmark novel ERK inhibitors [2]. Its availability as a pure chemical entity (CAS 1171861-01-0, MW 323.37) from multiple vendors ensures reproducible sourcing for academic and industrial screening laboratories.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.